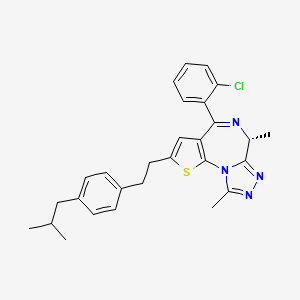

(R)-israpafant

Description

(R)-Israpafant is a platelet-activating factor receptor (PAFR) antagonist with demonstrated efficacy in preclinical models of allergic and inflammatory conditions. As the R-enantiomer of israpafant, it exhibits stereospecific binding to PAFR, a G-protein-coupled receptor implicated in mediating inflammatory responses . Preclinical studies highlight its ability to inhibit skin allergic reactions (e.g., eosinophil infiltration) and respiratory hypersensitivity, including bronchoconstriction and microvascular leakage .

Properties

Molecular Formula |

C28H29ClN4S |

|---|---|

Molecular Weight |

489.1 g/mol |

IUPAC Name |

(9R)-7-(2-chlorophenyl)-9,13-dimethyl-4-[2-[4-(2-methylpropyl)phenyl]ethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |

InChI |

InChI=1S/C28H29ClN4S/c1-17(2)15-21-11-9-20(10-12-21)13-14-22-16-24-26(23-7-5-6-8-25(23)29)30-18(3)27-32-31-19(4)33(27)28(24)34-22/h5-12,16-18H,13-15H2,1-4H3/t18-/m1/s1 |

InChI Key |

RMSWMRJVUJSDGN-GOSISDBHSA-N |

SMILES |

CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C |

Isomeric SMILES |

C[C@@H]1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C |

Canonical SMILES |

CC1C2=NN=C(N2C3=C(C=C(S3)CCC4=CC=C(C=C4)CC(C)C)C(=N1)C5=CC=CC=C5Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key attributes of (R)-israpafant and analogous PAFR antagonists:

*Structural details inferred from pharmacological class.

Detailed Comparative Analysis

Structural and Functional Divergence

- Preferentially suppresses Type I hypersensitivity reactions, distinguishing it from broader anti-inflammatory agents .

- Lexipafant: A thienotriazolodiazepine derivative with exceptional PAFR specificity. Demonstrated 38% mortality reduction in acute pancreatitis models, attributed to PAF-mediated cytokine blockade .

- SM-12502 : Primarily tested in renal thrombosis models, highlighting its niche application in coagulation disorders .

Mechanistic and Clinical Efficacy

- Potency : Lexipafant > Apafant > (R)-Israpafant in PAFR binding assays (qualitative ranking based on described outcomes) .

- Therapeutic Scope: (R)-Israpafant: Targets allergic pathways (e.g., eosinophil recruitment), suggesting utility in atopic diseases. Lexipafant: Addresses systemic inflammation in pancreatitis, a critical differentiator in life-threatening conditions. Apafant: Focused on bronchoconstriction prevention with favorable safety profiles.

Clinical Development Challenges

- Lexipafant : Despite promising phase III data, regulatory approval hurdles (e.g., endpoint validation) may delay commercialization.

- (R)-Israpafant : Requires enantiomer-specific pharmacokinetic studies to confirm advantages over racemic forms.

Research Findings and Key Studies

- Lexipafant : Reduced pancreatitis mortality by 38% in early trials, though later studies reported mixed efficacy, possibly due to patient stratification issues .

- (R)-Israpafant: In murine models, suppressed allergic bronchoconstriction by 60% and cutaneous eosinophilia by 45%, outperforming non-selective PAF antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.